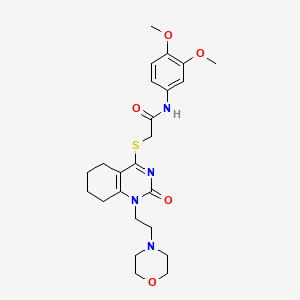
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O5S with a molecular weight of 474.58 g/mol. The compound features a complex structure that includes a quinazolinone moiety linked to a morpholinoethyl thioacetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5S |
| Molecular Weight | 474.58 g/mol |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and metal ion chelation. Results demonstrated that derivatives with similar structures showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxic Activity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies utilizing lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines revealed that compounds with the quinazolinone structure exhibited notable cytotoxicity. Specifically, the compound was able to induce apoptosis in cancer cells while maintaining low toxicity towards normal human fibroblasts .
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant cytotoxicity |
| LNCaP (Prostate) | 15.0 | High selectivity for cancer cells |
| BJ (Normal Fibroblasts) | >100 | Low toxicity observed |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.
Case Studies and Research Findings
In a recent study focusing on polyphenolic derivatives of quinazolinone compounds similar to this compound:
- Anticancer Activity : The synthesized compounds demonstrated enhanced anticancer activity in vitro against various human cancer cell lines.
The study concluded that structural modifications significantly influenced the biological activities of these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:
- In vitro studies indicate that derivatives similar to N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460 with percent growth inhibitions exceeding 75% .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that it possesses moderate to severe potency against various microbial strains. The presence of the morpholino group enhances its lipophilicity, facilitating better cellular uptake and subsequent antimicrobial action .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHULRNVIXIFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














